BP-1-102

Description

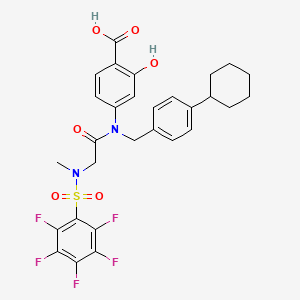

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSFFVDMUSXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F5N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334493-07-0 | |

| Record name | BP-1-102 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The STAT3 Inhibitor BP-1-102: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP-1-102 is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This compound has emerged as a critical tool for studying STAT3-driven pathologies and as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Targeting the STAT3 SH2 Domain

The primary mechanism of action of this compound involves its direct interaction with the Src Homology 2 (SH2) domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream cytokine and growth factor receptors, as well as on other STAT3 monomers to facilitate dimerization.

By binding to the SH2 domain, this compound competitively inhibits the binding of phosphorylated tyrosine residues, thereby preventing the initial step of STAT3 activation.[3] This disruption of STAT3's ability to engage with its activating partners leads to a cascade of downstream inhibitory effects:

-

Inhibition of Phosphorylation: this compound blocks the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue.[4][5]

-

Prevention of Dimerization: Consequently, the formation of STAT3-STAT3 homodimers is inhibited.[3]

-

Blockade of Nuclear Translocation: Without dimerization, STAT3 cannot translocate to the nucleus.

-

Suppression of DNA Binding and Gene Transcription: The ultimate outcome is the inhibition of STAT3's binding to DNA and the subsequent transcriptional activation of its target genes.

This targeted inhibition of the STAT3 signaling pathway underlies the anti-tumor effects of this compound observed in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity, inhibitory concentrations, and cytotoxic effects in different cancer cell lines.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) for STAT3 | 504 nM | Surface Plasmon Resonance (SPR) | [1] |

| Parameter | Cell Line | IC50 Value | Assay | Reference |

| Inhibition of STAT3 DNA-Binding Activity | 6.8 µM | In vitro assay | [1] | |

| Cytotoxicity (IC50) | MOLT-4 (T-ALL) | 11.56 ± 0.47 µM | CCK-8 | [3] |

| U251 (Glioma) | 10.51 µM | |||

| A172 (Glioma) | 8.534 µM | |||

| AGS (Gastric) | Not specified | [6] | ||

| MDA-MB-231 (Breast) | Not specified | MTT | [4] | |

| U373 (Glioblastoma) | Not specified | Crystal Violet | [4] | |

| TC-1 (Lung) | Not specified | MTT | [4] | |

| TRAMP-C2 (Prostate) | Not specified | MTT | [4] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in the STAT3 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

BP-1-102: A Selective STAT3 Inhibitor for Oncogenic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a critical role in mediating cellular responses to cytokines and growth factors. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process essential for cell proliferation, differentiation, and survival.[1][2][3] However, in a wide range of human cancers, STAT3 is constitutively activated, driving the expression of genes involved in tumorigenesis, including those promoting uncontrolled growth, survival, angiogenesis, and metastasis.[4][5] This aberrant and persistent STAT3 signaling has established it as a compelling target for cancer therapy.

BP-1-102 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to directly target STAT3.[6][7] Developed as an optimized analog of the earlier inhibitor S3I-201, this compound demonstrates significantly improved potency in disrupting STAT3 activity.[1][7] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions by directly binding to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][4][8] The SH2 domain is crucial for the activation cascade of STAT3, as it mediates the dimerization of two STAT3 monomers through a reciprocal interaction with a phosphorylated tyrosine residue (Tyr705) on its partner molecule.[5][7]

By occupying the SH2 domain, this compound competitively blocks this essential phosphotyrosine-SH2 interaction.[6][9] This steric hindrance prevents the formation of active STAT3-STAT3 homodimers. Consequently, the subsequent steps of the signaling cascade are inhibited: the STAT3 dimer cannot translocate to the nucleus, bind to its specific DNA-response elements in the promoters of target genes, or initiate transcription.[1][4][10] This targeted disruption of STAT3's function leads to the downregulation of key oncogenic proteins.[6][7]

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Affinity and Inhibitory Activity

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Affinity (KD) | 504 nM | Surface Plasmon Resonance (SPR) | [6][7][9][11] |

| STAT3 DNA-Binding Inhibition (IC50) | 6.8 ± 0.8 μM | Electrophoretic Mobility Shift Assay (EMSA) | [6][7][11][12] |

| STAT3-pTyr Peptide Interaction Inhibition (IC50) | 4.1 μM | Fluorescence Polarization (FP) |[7] |

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Resazurin Assay | 14.96 µM | [13] |

| AGS | Gastric Cancer | CCK-8 Assay | ~6.4 µM | [1] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | CCK-8 Assay | 11.56 ± 0.47 µM | [14] |

| 30M | Not Specified | Alamar Blue Assay | 2 µM | [6] |

| OCI-AML2 | Acute Myeloid Leukemia | MTS Assay | 10 µM | [6] |

| MDA-MB-468 | Breast Cancer | MTS Assay | 10.9 µM |[6] |

Table 3: Selectivity Profile

| Target / Process | Effect | Observation | Reference |

|---|---|---|---|

| STAT1 & STAT5 | Weak Inhibition | Preferentially inhibits STAT3-STAT3 over STAT1-STAT1 or STAT5-STAT5 DNA-binding activity. | [1][6][7] |

| Upstream Kinases | Minimal to No Effect | Does not significantly inhibit the phosphorylation of Src, Jak-1/2, Erk1/2, or Akt. |[6][12] |

Downstream Cellular Effects

Inhibition of STAT3 activation by this compound leads to a cascade of downstream effects, ultimately suppressing cancer cell growth and survival.

-

Suppression of Target Gene Expression: this compound treatment downregulates the expression of numerous STAT3 target genes critical for tumorigenesis, including c-Myc (proliferation), Cyclin D1 (cell cycle progression), Bcl-xL and Survivin (apoptosis inhibition), and VEGF (angiogenesis).[1][6][7][14]

-

Phenotypic Changes: The compound effectively inhibits anchorage-dependent and -independent growth, reduces cell migration and invasion, and induces apoptosis in cancer cells with constitutively active STAT3.[1][6][7]

-

Crosstalk Inhibition: this compound has been shown to block the crosstalk between STAT3 and NF-κB, another key pro-inflammatory and pro-survival pathway.[6][7] It also modulates the MAPK signaling pathway in certain cancer types.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of STAT3 inhibitors. Below are protocols for key experiments used to characterize this compound.

Western Blotting for Phospho-STAT3 (Tyr705)

This protocol details the detection of STAT3 phosphorylation levels in response to inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, AGS) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15] Quantify band intensity using densitometry software.

Cell Viability (CCK-8 / MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines to determine the IC50 value.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.[14]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[16][17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, after incubation, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

-

Data Analysis: Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13][18]

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been validated in preclinical animal models.

-

Oral Bioavailability: this compound is orally bioavailable, a critical feature for clinical development. Following oral gavage in mice, plasma concentrations can reach approximately 30 µM.[7][11]

-

Tumor Regression: In xenograft models using human breast (MDA-MB-231) and non-small-cell lung (A549) cancer cells, both intravenous and oral administration of this compound resulted in significant inhibition of tumor growth.[6][7]

-

Pharmacodynamics: The agent accumulates in tumor tissues at levels sufficient to inhibit the activity of STAT3 and modulate its downstream target genes in vivo.[7][11]

Conclusion

This compound is a highly promising, selective, and orally active STAT3 inhibitor. Its mechanism of action, which involves the direct binding to the STAT3 SH2 domain to prevent dimerization and activation, is well-characterized. Quantitative data from a variety of biochemical and cell-based assays confirm its potency in the low micromolar range and its selectivity for STAT3. The compound effectively suppresses the expression of oncogenic STAT3 target genes, leading to reduced cell viability, migration, and invasion, and demonstrates significant anti-tumor activity in vivo. The detailed protocols provided herein offer a robust framework for researchers to further investigate this compound and other STAT3 inhibitors, facilitating continued progress in the development of targeted therapies for cancers dependent on aberrant STAT3 signaling.

References

- 1. This compound exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. STAT3 Inhibitor XVIII, this compound - Calbiochem CAS 1334493-07-0 | 573132 [merckmillipore.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | STAT | TargetMol [targetmol.com]

- 13. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

BP-1-102: A Technical Guide to a Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-1-102 is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in STAT3 as a therapeutic target.

Discovery and Rationale

This compound was developed as an analogue of S3I-201, an earlier STAT3 inhibitor. The design of this compound aimed to improve upon the potency and drug-like properties of its predecessor. The rationale for developing a STAT3 inhibitor lies in the protein's critical role in oncogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers and is associated with tumor cell proliferation, survival, invasion, and immunosuppression. By targeting the SH2 domain of STAT3, this compound was designed to disrupt STAT3 dimerization and its subsequent downstream signaling.

Mechanism of Action

This compound functions as a direct inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain.[1][2] This binding has been determined to have an affinity (KD) of 504 nM.[3][4][5][6][7] The SH2 domain is crucial for the phosphorylation-dependent dimerization of STAT3. By occupying the SH2 domain, this compound competitively inhibits the binding of upstream phosphorylated tyrosine residues, thereby preventing STAT3 dimerization, nuclear translocation, and DNA binding.[1][2] This blockade of STAT3 activation leads to the downregulation of various STAT3 target genes involved in tumorigenesis, including c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF.[3][4][8] Notably, this compound demonstrates selectivity for STAT3 and STAT5 over other STAT family members like STAT1 and does not significantly affect the phosphorylation of other kinases such as Shc, Src, JAK1/2, Erk1/2, or Akt.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the STAT3 signaling pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines with constitutively active STAT3.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| 30M | Not Specified | Alamar Blue | 2 | [3] |

| OCI-AML2 | Acute Myeloid Leukemia | MTS Assay | 10 | [3] |

| MDA-MB-468 | Breast Cancer | MTS Assay | 10.9 | [3] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | CCK-8 Assay | 11.56 ± 0.47 | [8] |

| Mec-1, RL, MWCL-1, BCWM-1 | B-cell Lymphoma / Waldenström Macroglobulinemia | MTT Assay | 6 - 10 | [1] |

| AGS | Gastric Cancer | Not Specified | 6.4 |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

Furthermore, this compound has been shown to inhibit STAT3 DNA-binding activity with an IC50 of 6.8 ± 0.8 µM.[3]

In Vivo Activity

The in vivo efficacy of this compound has been demonstrated in xenograft models of human breast and lung cancer. Oral or intravenous administration of this compound resulted in detectable micromolar concentrations in plasma and microgram levels in tumor tissues, which were sufficient to inhibit tumor growth.[3] These studies have shown that this compound can modulate STAT3 activity and the expression of its target genes in vivo.[3]

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life have not been publicly reported. However, studies have confirmed that this compound is orally bioavailable and achieves therapeutically relevant concentrations in tumor tissues.[3]

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Multiple methods have been employed to assess the effect of this compound on cell viability.

-

MTS Assay:

-

Seed cells in 96-well plates at a desired density.

-

After cell attachment, treat with varying concentrations of this compound for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

CCK-8 Assay:

-

Seed T-ALL cells in 96-well plates.

-

Treat cells with a gradient of this compound concentrations for 48 hours.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

The IC50 value is calculated from the dose-response curve.[8]

-

Western Blot Analysis for STAT3 Phosphorylation and Downstream Targets

-

Culture cells and treat with desired concentrations of this compound for a specified duration (e.g., 8 hours).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental Workflow Diagram

Caption: General experimental workflow for the preclinical evaluation of this compound.

Animal Xenograft Studies

-

Implant human tumor cells (e.g., breast or lung cancer cells) subcutaneously into the flank of immunocompromised mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound via oral gavage or intravenous injection at a specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors and plasma for pharmacokinetic and pharmacodynamic analyses.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, this compound is an amidosalicylic acid derivative. Its synthesis involves the coupling of substituted salicylic acid and amine moieties.

Conclusion

This compound is a promising preclinical STAT3 inhibitor with demonstrated in vitro and in vivo activity against various cancer models. Its oral bioavailability and ability to modulate STAT3 signaling in tumors make it a valuable tool for cancer research and a potential starting point for the development of clinical candidates targeting the STAT3 pathway. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in a clinical setting.

References

- 1. ashpublications.org [ashpublications.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 6. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

BP-1-102 Binding Affinity to STAT3 SH2 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the small molecule inhibitor BP-1-102 to the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. This compound has emerged as a potent, orally bioavailable inhibitor of STAT3, and understanding its interaction with the STAT3 SH2 domain is paramount for further drug development and research applications.

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory concentration of this compound have been determined through various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (Kd) | 504 nM | Surface Plasmon Resonance (SPR) | Full-length STAT3 | [1] |

| IC50 | 4.1 µM | Fluorescence Polarization (FP) | Disruption of STAT3 binding to a phosphorylated IL-6R/gp130 peptide | [1] |

| IC50 | 6.8 ± 0.8 µM | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of STAT3 DNA-binding activity | [2] |

STAT3 Signaling Pathway and Mechanism of this compound Inhibition

The STAT3 signaling pathway is a crucial cellular cascade involved in cell growth, proliferation, and survival. Its canonical activation is initiated by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of latent cytoplasmic STAT3 monomers. Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization through reciprocal SH2 domain-phosphotyrosine interactions. These STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements and regulate the transcription of target genes.

This compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3.[1] This binding event physically obstructs the SH2 domain, preventing it from recognizing and binding to the phosphotyrosine motifs on the activated cytokine receptors and on other phosphorylated STAT3 monomers. Consequently, this compound effectively blocks the dimerization of STAT3, a critical step for its nuclear translocation and transcriptional activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the binding of this compound to the STAT3 SH2 domain.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of this compound binding to full-length STAT3 protein.

Methodology:

-

Immobilization: Full-length recombinant STAT3 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are flowed over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized STAT3, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The equilibrium binding responses are plotted against the concentration of this compound, and the resulting saturation binding curve is fitted to a 1:1 binding model to determine the Kd.

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique used to study molecular interactions. It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (probe) upon binding to a larger molecule.

Objective: To determine the IC50 value of this compound for the disruption of the STAT3 SH2 domain-phosphopeptide interaction.

Methodology:

-

Reagents:

-

Purified, full-length His-tagged STAT3 protein (e.g., 200 nM).

-

A 5-carboxyfluorescein-labeled phosphopeptide derived from the IL-6 receptor/gp130 (e.g., 10 nM of GpYLPQTV-NH2).[3]

-

A dilution series of this compound (e.g., 0-100 µM).

-

-

Assay Procedure:

-

The fluorescently labeled phosphopeptide and STAT3 protein are incubated together in an appropriate assay buffer to form a complex.

-

Increasing concentrations of this compound are added to the complex.

-

The fluorescence polarization of the sample is measured using a suitable plate reader.

-

-

Data Analysis:

-

The binding of the large STAT3 protein to the small fluorescent peptide results in a high polarization value.

-

This compound competes with the phosphopeptide for binding to the STAT3 SH2 domain, displacing the fluorescent probe and causing a decrease in polarization.

-

The percent inhibition of the FP signal is plotted against the concentration of this compound, and the data are fitted to a dose-response curve to calculate the IC50 value.[3]

-

Conclusion

This compound is a well-characterized inhibitor of the STAT3 signaling pathway with a high binding affinity for the STAT3 SH2 domain. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies. The detailed understanding of the mechanism of action of this compound, supported by robust biophysical and biochemical data, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anticancer agents.

References

BP-1-102: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of BP-1-102, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes detailed experimental protocols and data presented in a clear, structured format to facilitate its use in a research and drug development setting.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid, is a novel amidosalicylic acid-based compound.[1][2] It was developed through computer-aided lead optimization of the initial STAT3 inhibitor, S3I-201. The chemical structure of this compound is presented below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₇F₅N₂O₆S | [2][3] |

| Molecular Weight | 626.59 g/mol | [3][4] |

| CAS Number | 1334493-07-0 | [2] |

| Appearance | White powder | [1] |

| Solubility | DMSO: 100 mg/mL | [1] |

| InChI Key | WNVSFFVDMUSXSX-UHFFFAOYSA-N | [1][3] |

| SMILES | Fc1c(c(c(c(c1F)F)--INVALID-LINK--(=O)N(CC(=O)N(Cc3ccc(cc3)C4CCCCC4)c2cc(c(cc2)C(=O)O)O)C)F)F | [1] |

Mechanism of Action

This compound is a selective inhibitor of STAT3, a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis.[5] this compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3.[6] This binding event physically blocks the recruitment of STAT3 to the activated receptor complex, thereby preventing its phosphorylation at Tyrosine 705 (Tyr705), a critical step for STAT3 activation, dimerization, and subsequent nuclear translocation.[6][7]

By inhibiting STAT3 phosphorylation and dimerization, this compound effectively abrogates the transcriptional activity of STAT3. This leads to the downregulation of various STAT3 target genes that are crucial for tumor progression, including:

The inhibition of these downstream targets ultimately results in the suppression of tumor cell growth, survival, migration, and invasion.[4][8]

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 7. pnas.org [pnas.org]

- 8. imperial.ac.uk [imperial.ac.uk]

The STAT3 Inhibitor BP-1-102: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling pathways affected by BP-1-102, a potent, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This document outlines the core mechanism of action, summarizes key quantitative data, presents detailed experimental methodologies for cited experiments, and visualizes the affected molecular pathways and workflows.

Core Mechanism of Action: Direct STAT3 Inhibition

This compound functions as a direct inhibitor of STAT3.[1][2][3] Its primary mechanism involves binding to the SH2 (Src Homology 2) domain of the STAT3 protein.[1][4][5] This interaction is critical as the SH2 domain is required for the phosphorylation, subsequent dimerization, and nuclear localization of STAT3.[5] By physically blocking the SH2 domain, this compound effectively prevents STAT3 from being activated by upstream kinases like JAK2. This blockade inhibits the entire cascade of STAT3 activation:

-

Inhibition of Phosphorylation: Prevents the phosphorylation of STAT3 at the critical tyrosine residue 705 (pY705).[4][6]

-

Disruption of Dimerization: Blocks the formation of STAT3-STAT3 homodimers.[1][4]

-

Prevention of Nuclear Translocation: Keeps STAT3 sequestered in the cytoplasm, preventing it from acting as a transcription factor.[5]

The ultimate result is the repression of STAT3's transcriptional activity, leading to a dose-dependent decrease in the expression of its target genes.[5] this compound also demonstrates inhibitory effects on STAT5, though it is only weakly effective against STAT1, confirming its relative selectivity.[5]

Downstream Signaling Pathways Affected by this compound

The inhibition of STAT3 by this compound initiates a cascade of downstream effects, impacting multiple signaling pathways crucial for tumor cell survival, proliferation, and metastasis.

Inhibition of STAT3-Regulated Gene Expression

As a transcription factor, STAT3 regulates a host of genes involved in key oncogenic processes.[5] this compound-mediated inhibition of STAT3 leads to the downregulation of these target genes, which is a primary driver of its anti-tumor effects.

| Target Gene | Function in Cancer | Reference |

| c-Myc | Promotes cell proliferation, metabolism, and protein synthesis. | [1][2][4][5] |

| Cyclin D1 | Regulates cell cycle progression from G1 to S phase. | [1][2][4] |

| Bcl-xL | Anti-apoptotic protein; promotes cell survival. | [2][3][4] |

| Survivin | Inhibits apoptosis and regulates cell division. | [1][2][4][5] |

| VEGF | Promotes angiogenesis (formation of new blood vessels). | [2][3][4] |

| Mcl-1 | Anti-apoptotic protein of the Bcl-2 family. | [5] |

| Krüppel-like factor 8 | Promotes tumor cell migration and invasion. | [2][7] |

The suppression of these genes collectively contributes to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.

Modulation of the MAPK Signaling Pathway

In addition to its primary effect on STAT3, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly in gastric cancer cells.[1] This pathway is a critical regulator of cellular processes like proliferation, differentiation, and apoptosis. The effects of this compound on the MAPK cascade are multifaceted:

-

Activation of JNK and p38 MAPK: It upregulates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in a time- and dose-dependent manner.[1] Activation of these pathways is often associated with the induction of apoptosis and response to cellular stress.

-

Inactivation of ERK: Conversely, this compound decreases the phosphorylation of Extracellular signal-Related Kinase (ERK).[1] The ERK pathway is typically associated with promoting cell proliferation and survival, so its inhibition contributes to the anti-tumor effects of the compound.

Inhibition of JAK/STAT3/NF-κB Pathway Crosstalk

This compound has been demonstrated to inhibit the JAK/STAT3/NF-κB signaling axis, a critical pathway in regulating inflammatory responses that often contribute to tumorigenesis.[8] There is significant crosstalk between the STAT3 and NF-κB pathways; constitutively active NF-κB can lead to the production of cytokines like IL-6, which in turn activate STAT3 in an autocrine or paracrine loop.[9][10] By inhibiting the activation of STAT3, this compound disrupts this feedback loop, leading to a reduction in the expression of inflammatory factors and downstream targets of NF-κB.[8] This action has been shown to be particularly relevant in the context of inflammation-mediated pathologies.[8][11]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cell lines and assays. The following tables summarize key binding affinities and inhibitory concentrations.

Table 1: Binding Affinity and STAT3 Inhibition

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 504 nM | Affinity of this compound to the STAT3 protein. | [2][3][7] |

| IC50 (STAT3 DNA Binding) | 6.8 µM | Concentration to inhibit 50% of STAT3 DNA-binding activity. | [7] |

| Effective Concentration | 4 - 6.8 µM | Concentration range for blocking STAT3 activation. | [2][3][7] |

Table 2: Cytotoxicity (IC50/EC50) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 / EC50 Value | Reference |

| WM Cell Lines | Waldenström Macroglobulinemia | 72 hours | 6 - 10 µM | [5] |

| 30M | Human Cancer | 3 days | 2 µM | [2] |

| OCI-AML2 | Acute Myeloid Leukemia | 72 hours | 10 µM | [2] |

| MDA-MB-468 | Breast Cancer | 72 hours | 10.9 µM | [2] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 48 hours | 11.56 µM | [4] |

| MDA-MB-231 | Breast Cancer | 24 hours | 14.96 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to detect the phosphorylation status of STAT3, a direct indicator of its activation and the efficacy of this compound.

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for a specified duration (e.g., 8 hours).[1][13]

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA lysis buffer or M-PER mammalian protein extraction reagent supplemented with a protease and phosphatase inhibitor cocktail.[6][14]

-

Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA Protein Assay or Bio-Rad Protein Assay.[14]

-

-

Sample Preparation & Electrophoresis:

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14][15] Note: BSA is often preferred for phospho-antibodies to reduce background.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., p-STAT3 Tyr705).[6][14] A parallel blot should be incubated with an antibody for total STAT3 as a loading control.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][14]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] Quantify band density using software like ImageJ.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition:

-

Formazan Solubilization:

-

Data Acquisition:

-

Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[17]

-

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time and concentration. Include both negative (vehicle-treated) and positive controls.[18]

-

Cell Harvesting:

-

Collect all cells, including floating cells from the supernatant (apoptotic cells often detach).

-

Wash cells once with cold PBS and centrifuge at ~500 x g for 5 minutes.[19]

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer.[20]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

-

References

- 1. This compound exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | STAT | TargetMol [targetmol.com]

- 4. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological inhibition of STAT3 by BP‐1‐102 inhibits intracranial aneurysm formation and rupture in mice through modulating inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Cross-Talk between the NFκB and STAT3 Signaling Pathways in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological inhibition of STAT3 by this compound inhibits intracranial aneurysm formation and rupture in mice through modulating inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection of the expression of STAT3 and its phosphorylation [bio-protocol.org]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. kumc.edu [kumc.edu]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ucl.ac.uk [ucl.ac.uk]

initial in vitro studies of BP-1-102

An In-Depth Technical Guide on the Initial In Vitro Studies of BP-1-102

Introduction

This compound is a potent, orally bioavailable small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It was developed through computer-aided lead optimization as an analog of S3I-201.[2][3] Structurally, this compound is designed to bind to the Src Homology 2 (SH2) domain of STAT3, a critical step for its activation and function.[2][4] Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it promotes cell proliferation, survival, migration, invasion, and immune evasion.[4][5] this compound selectively inhibits the functions of STAT3, leading to the suppression of STAT3-dependent tumor cells.[1][4] This document provides a detailed overview of the initial in vitro studies that characterized the biochemical and cellular activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics from initial in vitro evaluations of this compound.

Table 1: Biochemical Activity and Binding Affinity

| Parameter | Method | Target | Value | Reference |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | STAT3 | 504 nM | [1][4][6] |

| IC50 | Fluorescence Polarization (FP) | STAT3:pTyr Peptide Interaction | 4.1 µM | [4] |

| IC50 | Electrophoretic Mobility Shift Assay (EMSA) | STAT3 DNA-Binding | 6.8 ± 0.8 µM | [1][4][6] |

| IC50 | Fluorescence Polarization (FP) | STAT1:pTyr Peptide Interaction | 25-30 µM | [4] |

| IC50 | Fluorescence Polarization (FP) | STAT5:pTyr Peptide Interaction | 25-30 µM | [4] |

Table 2: Cellular Activity (Cytotoxicity)

| Cell Line | Assay Type | Incubation Time | Value (IC50/EC50) | Reference |

| 30M (Human) | Alamar Blue | 3 days | 2 µM | [1] |

| JJN-3 (Human) | MTS Assay | 72 hours | 16.7 µM (EC50) | [7] |

| AGS (Human Gastric Cancer) | Not Specified | Not Specified | Dose-dependent inhibition | [2] |

| HGC-27 (Human Gastric Cancer) | Not Specified | Not Specified | Little effect | [2] |

| Various Cancer Lines | MTT Assay | 24 hours | Micromolar range | [3] |

Mechanism of Action

This compound exerts its effects by directly interfering with the STAT3 signaling cascade. It binds to the SH2 domain of STAT3, preventing the reciprocal pTyr-SH2 domain interaction that is essential for STAT3 dimerization.[4] This disruption blocks the subsequent nuclear translocation of STAT3 dimers and their binding to DNA response elements in the promoters of target genes.[4][8] Consequently, the expression of numerous genes critical for tumor cell proliferation, survival, and invasion is suppressed.[1][6]

Studies show that this compound preferentially inhibits the DNA-binding activity of STAT3-STAT3 homodimers over other STAT dimers.[1][4] Importantly, it has minimal to no effect on several other key signaling kinases, such as Jak-1/2, Src, Erk1/2, or Akt, highlighting its selectivity for the STAT3 pathway.[1][6]

Signaling Pathway Diagram

Caption: this compound inhibits STAT3 signaling by binding to the SH2 domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial in vitro characterization of this compound.

Western Blotting for Protein Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and other signaling proteins, providing direct evidence of pathway inhibition.[2][5]

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., AGS, MDA-MB-231) are cultured in appropriate media.[2][3] Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for specified durations (e.g., 8 hours).[2]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[8]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[8]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-STAT3 Y705, anti-total-STAT3, anti-c-Myc) overnight at 4°C.[8]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the relative changes in protein levels.

Experimental Workflow: Western Blot Analysis

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | STAT | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

The STAT3 Inhibitor BP-1-102: A Technical Guide for Cancer Researchers

An In-depth Review of its Mechanism of Action, Preclinical Efficacy, and Associated Experimental Methodologies

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a prominent role in the initiation and progression of a multitude of human cancers.[1] Constitutively activated in a significant percentage of malignancies, STAT3 has been implicated in nearly all hallmarks of cancer, including promoting cell proliferation, survival, angiogenesis, metastasis, and conferring resistance to therapies.[1][2][3] Its central role in tumorigenesis has made it an attractive target for the development of novel cancer therapeutics.[1][4] BP-1-102 is a potent, orally bioavailable small-molecule inhibitor of STAT3 that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[5][6][7][8][9] This technical guide provides a comprehensive overview of the relevance of this compound in cancer research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as a direct inhibitor of STAT3.[4][7] It is designed to bind to the Src Homology 2 (SH2) domain of the STAT3 protein.[4][6][7] The SH2 domain is crucial for the phosphorylation, subsequent dimerization, and nuclear translocation of STAT3, which are all prerequisite steps for its activity as a transcription factor.[2][3][7] By competitively binding to the SH2 domain, this compound effectively blocks these activation processes.[6][7] This inhibition of STAT3 activation leads to the downstream suppression of the expression of various STAT3 target genes that are critical for tumor cell growth, survival, and metastasis. These include c-Myc, Cyclin D1, Survivin, and Bcl-xL.[5][6][7][9]

In addition to its direct effects on the STAT3 pathway, this compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, while inhibiting the activation of extracellular signal-related kinases (ERK).[5] In the context of T-cell acute lymphoblastic leukemia (T-ALL), this compound has been demonstrated to suppress the Janus kinase 2 (JAK2)/STAT3/c-Myc signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Assay | IC50 / Effect | Reference |

| General | - | STAT3 DNA-binding | 6.8 µM | [9][10] |

| T-cell Acute Lymphoblastic Leukemia | MOLT-4 | Cell Proliferation (CCK-8) | 11.56 ± 0.47 µM | [6] |

| Waldenström Macroglobulinemia | Mec-1, RL, MWCL-1, BCWM-1 | Cell Viability (MTT) | 6-10 µM | [7] |

| Gastric Cancer | AGS | Cell Proliferation (CCK-8) | Dose-dependent inhibition | [5] |

| Breast Cancer | MDA-MB-231 | Cell Viability | - | [11] |

| Non-Small Cell Lung Cancer | A549 | Cell Viability | - | [11] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Xenograft Model | Administration Route | Dosage | Outcome | Reference |

| Breast Cancer | MDA-MB-231 | i.v. or oral gavage | 1 or 3 mg/kg | Tumor growth inhibition | [11] |

| Non-Small Cell Lung Cancer | A549 | i.v. or oral gavage | 1 or 3 mg/kg | Tumor growth inhibition | [11] |

| Multiple Myeloma | H929 and MM1S | - | - | Inhibited xenograft growth | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on gastric cancer and T-ALL cell lines.[5][6]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁵ cells/ml in a volume of 100 µl per well.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the relative cell viability compared to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Western Blot Analysis

This protocol is based on the investigation of STAT3 and MAPK signaling pathways in gastric cancer cells.[5]

-

Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, c-Myc, Cyclin D1, Survivin, p-JNK, JNK, p-p38, p38, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Transwell Migration and Invasion Assay

This protocol is derived from a study on gastric cancer cell mobility.[2][5]

-

Cell Preparation: Pre-treat the cancer cells with this compound (e.g., 6 µM) or a vehicle control for a specified time (e.g., 8 hours).

-

Chamber Setup: Use 24-well Transwell plates with 8-µm pore polycarbonate filters. For the invasion assay, coat the upper surface of the filter with Matrigel. For the migration assay, the filter is left uncoated.

-

Cell Seeding: Harvest the pre-treated cells and resuspend them in a serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells in 200 µl) into the upper chamber.

-

Chemoattractant: Add a complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for a suitable duration (e.g., 18 hours) to allow for cell migration or invasion.

-

Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the filter. Fix and stain the cells that have migrated/invaded to the lower surface of the filter with a stain such as crystal violet. Count the number of stained cells under a microscope.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This is a general protocol for assessing apoptosis, as described in studies involving this compound.[3][5][10][11][13][14]

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both the adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Model

This is a generalized protocol based on descriptions of in vivo studies with this compound.[7][11][15]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intravenous injection or oral gavage) at the specified dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action on the STAT3 signaling pathway.

Caption: Inhibition of the JAK2/STAT3/c-Myc pathway in T-ALL by this compound.

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in vitro evaluation of this compound analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BP-1-102

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of BP-1-102 for in vivo studies, based on currently available preclinical data. This compound is an orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It operates by binding to the STAT3 Src homology 2 (SH2) domain with high affinity, thereby blocking STAT3 activation, dimerization, and subsequent downstream gene expression.[1][4][5][6]

Data Summary: In Vivo Dosage and Pharmacokinetics

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: Recommended Dosing for In Vivo Efficacy Studies

| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Vehicle | Outcome | Reference |

| Athymic Nude Mice | Human Breast (MDA-MB-231) Xenograft | Intravenous (i.v.) | 1 or 3 mg/kg | Every 2 or 3 days for 15 days | 0.05% DMSO in PBS | Tumor Growth Inhibition | [1][3] |

| Athymic Nude Mice | Human Breast (MDA-MB-231) Xenograft | Oral Gavage | 3 mg/kg | Every day | 0.05% DMSO in water | Tumor Growth Inhibition | [1][3] |

| Athymic Nude Mice | Non-Small-Cell Lung (A549) Xenograft | Intravenous (i.v.) | 3 mg/kg | Every 2 or 3 days | 0.05% DMSO in PBS | Tumor Growth Inhibition | [1] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose | Time Point | Plasma Concentration | Tumor Tissue Concentration | Reference |

| Intravenous (i.v.) | 3 mg/kg | 15 min | ~35 µM | 55 µg/g | [1] |

| Intravenous (i.v.) | 3 mg/kg | 30 min - 6 hr | 5 - 10 µM | - | [1] |

| Intravenous (i.v.) | 3 mg/kg | 24 hr (post last dose) | - | 25 µg/g | [1] |

| Oral Gavage | 3 mg/kg | 30 min (peak) | ~30 µM | - | [1] |

| Oral Gavage | 3 mg/kg | 6 hr | 5 - 10 µM | - | [1] |

| Oral Gavage | 3 mg/kg | 15 min (post last dose) | - | 32 µg/g | [1] |

| Oral Gavage | 3 mg/kg | 24 hr (post last dose) | - | 15 µg/g | [1] |

Mechanism of Action: STAT3 Inhibition

This compound is a potent and specific STAT3 inhibitor that binds to the STAT3 SH2 domain with a dissociation constant (Kd) of 504 nM.[5][6] This action prevents the binding of phosphorylated tyrosine residues from upstream kinases (like JAK2) to STAT3.[4] Consequently, STAT3 phosphorylation at tyrosine 705 (pY705) is inhibited, which is a critical step for its activation.[7] This prevents the formation of STAT3 homodimers, their translocation into the nucleus, and the subsequent transcription of target genes involved in cell proliferation, survival, and migration, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1][4][5][7]

Caption: STAT3 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice based on published studies.

Protocol 1: Intravenous (Tail Vein) Administration

1. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

Sterile microcentrifuge tubes

-

Insulin syringes (e.g., 29-31 gauge)

-

Animal restrainer for tail vein injection

2. Vehicle Preparation (0.05% DMSO in PBS):

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume.

-

For a 3 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the final concentration needed is 0.6 mg/mL.

-

To achieve the 0.05% DMSO final concentration, first create a more concentrated stock in DMSO and then dilute it in PBS. For example, prepare a 12 mg/mL stock in 100% DMSO.

-

In a sterile tube, add 5 µL of the 12 mg/mL this compound stock to 995 µL of sterile PBS.

-

Vortex thoroughly to ensure complete mixing. Prepare this solution fresh daily.

3. Dosing Procedure:

-

Weigh the animal to calculate the precise injection volume.

-

Load the syringe with the calculated volume of the this compound solution.

-

Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

-

Place the mouse in a restrainer.

-

Clean the tail with an alcohol wipe.

-

Carefully insert the needle into one of the lateral tail veins and inject the solution slowly.

-

Monitor the animal for any immediate adverse reactions.

-

Follow the recommended dosing schedule (e.g., every 2 or 3 days).[1]

Protocol 2: Oral Gavage Administration

1. Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO and sterile water, or a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2])

-

Sterile microcentrifuge tubes

-

Flexible plastic or rigid metal feeding needles (gavage needles), appropriate size for a mouse (e.g., 20-22 gauge).

-

1 mL syringe

2. Vehicle Preparation (0.05% DMSO in Water):

-

Similar to the i.v. protocol, prepare a stock solution in DMSO.

-

For a 3 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the final concentration is 0.6 mg/mL.

-

To achieve the 0.05% DMSO final concentration, add 0.5 µL of a 120 mg/mL stock in DMSO to 999.5 µL of sterile water.

-

Vortex thoroughly. Prepare this solution fresh daily.

3. Dosing Procedure:

-

Weigh the animal to calculate the precise gavage volume (typically 100-200 µL for a mouse).

-

Attach the gavage needle to the syringe and draw up the calculated volume.

-

Gently but firmly scruff the mouse to immobilize its head and neck.

-

Introduce the gavage needle into the mouth, just off-center, and gently advance it along the roof of the mouth until it passes into the esophagus. Do not force the needle.

-

Once the needle is properly positioned, dispense the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Follow the recommended dosing schedule (e.g., daily).[1]

Caption: General workflow for an in vivo efficacy study.

Important Considerations

-

Solubility: this compound has low aqueous solubility. Ensure the chosen vehicle and preparation method result in a stable and homogenous solution or suspension. Sonication may be required to aid dissolution in some formulations.[5]

-

Toxicity: In the cited studies, no significant changes in the body weights of the mice were observed, suggesting good tolerability at the effective doses.[1] However, it is crucial to monitor animals daily for any signs of toxicity.

-

Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant ethics committee.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | STAT | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of BP-1-102 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

BP-1-102 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding to the SH2 domain of STAT3 with a high affinity (KD of 504 nM), which in turn blocks STAT3 phosphorylation, dimerization, and subsequent DNA-binding activity.[3][4] This inhibition disrupts the expression of downstream STAT3 target genes involved in cell proliferation, survival, and migration, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1][5][6] Due to its role in suppressing aberrantly active STAT3, which is implicated in various malignancies, this compound is a valuable tool in cancer research and drug development.[7][8]

This document provides a detailed protocol for the preparation of a stock solution of this compound using Dimethyl Sulfoxide (DMSO) for in vitro experimental use.

Quantitative Data Summary

For ease of reference, the key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 626.59 g/mol | [1][2][9] |

| CAS Number | 1334493-07-0 | [1][2] |

| Appearance | White solid powder | [3][4] |

| Solubility in DMSO | ≥ 27 mg/mL. Up to 100 mg/mL (159.59 mM) has been reported. | [1][2][4] |

| Recommended Solvent | DMSO (use fresh, non-hygroscopic) | [1][6] |

| Powder Storage | -20°C for up to 3 years | [2][6] |

| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid freeze-thaw cycles. | [1][6] |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[5]

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Pre-Experiment Calculations:

-

Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 626.59 g/mol / 1000 = 6.27 mg

-

-

Preparation:

-

Don appropriate PPE. Work in a well-ventilated area or a chemical fume hood.

-

Weigh out the calculated amount (e.g., 6.27 mg) of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Add the calculated volume of fresh DMSO (e.g., 1 mL) to the tube containing the this compound powder. It is crucial to use fresh, non-hygroscopic DMSO, as moisture can reduce the compound's solubility.[1]

-

Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored or foil-wrapped tubes.[1][6]

-

Clearly label each aliquot with the compound name, concentration, date, and your initials.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]

-